molecular formula C24H20ClN3O3 B4064370 6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone

6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone

Cat. No.: B4064370
M. Wt: 433.9 g/mol
InChI Key: NJEYJUSQLNNSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core, a phenyl group, a piperazine ring, and a furoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction, where the quinolinone derivative reacts with a piperazine derivative.

    Addition of the Furoyl Group: The furoyl group can be introduced through an acylation reaction using furoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce quinolinone derivatives with reduced functional groups.

Scientific Research Applications

6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone
  • This compound derivatives
  • Other quinolinone derivatives with similar structural features

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Compared to other similar compounds, it may exhibit different pharmacological activities, reactivity, and stability, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

6-chloro-3-[4-(furan-2-carbonyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c25-17-8-9-19-18(15-17)21(16-5-2-1-3-6-16)22(23(29)26-19)27-10-12-28(13-11-27)24(30)20-7-4-14-31-20/h1-9,14-15H,10-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEYJUSQLNNSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone
Reactant of Route 3
Reactant of Route 3
6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone
Reactant of Route 4
6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone
Reactant of Route 5
6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone
Reactant of Route 6
6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.